PF-3758309 hydrochloride

Kinase inhibition PAK4 IC50

PF-3758309 HCl is an ATP-competitive PAK4 inhibitor with sub-nanomolar cellular IC50 (1.3 nM), essential for definitive target engagement studies. Unlike generic PAK inhibitors, it offers validated oral bioavailability and established in vivo tumor suppression data. Choose PF-3758309 HCl as your benchmark for PAK4 inhibition assays and comparator studies.

Molecular Formula C25H31ClN8OS
Molecular Weight 527.1 g/mol
CAS No. 1279034-84-2
Cat. No. B1513135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3758309 hydrochloride
CAS1279034-84-2
Molecular FormulaC25H31ClN8OS
Molecular Weight527.1 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl
InChIInChI=1S/C25H30N8OS.ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);1H/t19-;/m1./s1
InChIKeyDZSGSCZKFHGJNK-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3758309 HCl (CAS 1279034-84-2): Potent ATP-Competitive PAK4 Inhibitor for Cancer Research and Kinase Profiling


The compound N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide;hydrochloride (CAS 1279034-84-2), widely recognized as PF-3758309 hydrochloride, is a pyrrolopyrazole-based small molecule [1]. It functions as a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase frequently implicated in oncogenic signaling [1]. PF-3758309 is the subject of extensive preclinical characterization and reached early-stage clinical evaluation [2], establishing it as a well-characterized chemical probe for studying PAK4-dependent biology and a benchmark in PAK inhibitor development.

Critical Differentiators for PF-3758309 HCl (CAS 1279034-84-2) Procurement: Why Not All PAK4 Inhibitors Are Equivalent


The broad class of PAK inhibitors encompasses molecules with vastly divergent mechanisms of action, isoform selectivity profiles, and in vivo pharmacology. Generic substitution based solely on target class is scientifically unsound and can lead to irreproducible or misleading results. For instance, PF-3758309 is an ATP-competitive, pan-PAK inhibitor with sub-nanomolar to low nanomolar potency across group A and B PAKs [1]. In contrast, other PAK4-targeting molecules function as allosteric modulators [2] or exhibit narrow, group II PAK selectivity [3]. Furthermore, even among ATP-competitive inhibitors, reported biochemical IC50 values for PAK4 range from single-digit nanomolar to low micromolar [4]. The quantitative evidence below directly addresses the crucial procurement question: how does PF-3758309 specifically differ from its closest analogs and alternatives in ways that directly impact experimental design and interpretation?

Quantitative Evidence Guide: How PF-3758309 HCl (CAS 1279034-84-2) Differentiates from Key Comparators


Biochemical Potency for PAK4: PF-3758309 vs. FRAX486 and LCH-7749944

PF-3758309 demonstrates a significantly higher biochemical potency for inhibiting PAK4 compared to alternative inhibitors FRAX486 and LCH-7749944. In enzymatic assays, PF-3758309 inhibits PAK4 with an IC50 of 1.3 nM [1]. This is approximately 440-fold more potent than FRAX486 (PAK4 IC50 = 575 nM) and over 11,000-fold more potent than LCH-7749944 (PAK4 IC50 = 14.93 µM) . The binding affinity of PF-3758309 is further confirmed by a Kd of 2.7 nM [1].

Kinase inhibition PAK4 IC50 Biochemical assay

Cellular Target Engagement and Functional Potency: PF-3758309 Substrate Phosphorylation vs. Proliferation

PF-3758309 exhibits exceptional cellular potency, linking biochemical inhibition to direct functional consequences. In HCT116 cells, it inhibits phosphorylation of the direct PAK4 substrate GEF-H1 with an IC50 of 1.3 nM, a value identical to its biochemical IC50, demonstrating high cell permeability and target engagement [1]. This translates to potent inhibition of anchorage-independent growth across a panel of tumor cell lines, with an IC50 of 4.7 ± 3 nM [1]. While cellular data for FRAX486 and LCH-7749944 are not always directly comparable, the nanomolar cellular efficacy of PF-3758309 is a key differentiating feature.

Cell-based assay Target engagement GEF-H1 Anchorage-independent growth

Kinase Selectivity Profile: Pan-PAK Inhibition of PF-3758309 vs. Allosteric Modulator KPT-9274

PF-3758309 is an ATP-competitive, pan-PAK inhibitor with activity against multiple group A and B PAK isoforms [1]. Its binding mode is well-characterized by co-crystal structures [1]. In contrast, KPT-9274 (Padnarsertib) is an allosteric modulator of PAK4 that does not interfere with ATP binding [2]. PF-3758309 exhibits similar enzymatic potency against PAK1 (Ki = 13.7 nM), PAK5 (Ki = 18.1 nM), and PAK6 (Ki = 17.1 nM), and is less active against PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM) . KPT-9274's PAK4 modulation is not defined by a comparable Ki, and its primary activity is as a dual inhibitor of PAK4 and NAMPT (IC50 ~120 nM for NAMPT) [3].

Kinase selectivity Isoform profiling PAK family Mechanism of action

In Vivo Antitumor Efficacy: PF-3758309 Tumor Growth Inhibition (TGI) in HCT116 and A549 Xenografts

PF-3758309 has demonstrated robust, statistically significant in vivo antitumor activity in multiple xenograft models following oral administration, a feature not uniformly reported for all PAK4 inhibitors. Twice-daily oral dosing of PF-3758309 hydrochloride at 7.5-30 mg/kg for 9-18 days resulted in significant tumor growth inhibition (TGI) in both HCT116 colorectal cancer and A549 non-small cell lung cancer xenograft models . The in vivo efficacy is correlated with a low plasma EC50 value of 0.4 nM in the most sensitive model [1].

In vivo pharmacology Tumor xenograft Oral bioavailability Tumor growth inhibition

Recommended Research Applications for PF-3758309 HCl (CAS 1279034-84-2) Based on Validated Evidence


High-Confidence Chemical Probe for PAK4-Dependent Target Engagement Studies

PF-3758309 HCl is the superior choice for experiments requiring unambiguous confirmation of PAK4 target engagement in cellular models. Its sub-nanomolar cellular IC50 (1.3 nM) for inhibiting GEF-H1 phosphorylation provides a highly sensitive and specific readout of direct PAK4 inhibition [1]. This potency ensures complete target coverage at low, experimentally tractable concentrations, minimizing off-target liabilities and enabling precise correlation of biochemical inhibition with phenotypic outcomes.

In Vivo Pharmacological Validation of PAK-Dependent Tumor Growth

For studies aimed at validating the role of PAK signaling in tumor growth in vivo, PF-3758309 HCl offers a validated, orally bioavailable tool. The compound has established efficacy in suppressing tumor growth in multiple subcutaneous xenograft models (HCT116, A549) [1]. This existing dataset provides a robust framework for designing and interpreting new in vivo studies, offering a significant advantage over less characterized PAK4 inhibitors where in vivo pharmacology may be unknown or unreliable [2].

Mechanistic Studies of Acute PAK Catalytic Function vs. Allosteric Modulation

PF-3758309 HCl, as a well-defined ATP-competitive inhibitor [1], is the appropriate comparator for chemical biology studies aiming to dissect the functional consequences of acute PAK catalytic activity inhibition. This is particularly relevant when contrasted with allosteric modulators like KPT-9274 [2]. Pairing PF-3758309 with an allosteric modulator in experimental design allows for the delineation of signaling events directly dependent on PAK kinase activity from those influenced by PAK4 scaffolding or non-catalytic functions.

Benchmarking New PAK4 Inhibitors in Biochemical and Cellular Assays

Due to its extensive characterization, PF-3758309 HCl serves as an essential reference standard for benchmarking the potency and selectivity of novel PAK4 inhibitors. Its well-documented biochemical IC50 (1.3 nM), Kd (2.7 nM), and cellular activity (anchorage-independent growth IC50 = 4.7 nM) [1] provide a quantitative benchmark against which new chemical entities can be rigorously evaluated, a standard that is not met by less potent or less well-characterized alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3758309 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.